1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-(2,5-dimethoxyphenyl)piperidine-3-carboxamide
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Overview
Description
1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-(2,5-dimethoxyphenyl)piperidine-3-carboxamide is a synthetic organic compound It belongs to the class of piperidine derivatives, which are known for their diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-(2,5-dimethoxyphenyl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonyl group: This step involves sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the ethoxy and chloro groups: These groups can be introduced through substitution reactions.
Formation of the carboxamide group: This can be done through amidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-(2,5-dimethoxyphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce the sulfonyl group to a sulfide.
Substitution: The chloro and ethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it might interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-4-methoxybenzenesulfonyl)-N-(2,5-dimethoxyphenyl)piperidine-3-carboxamide
- 1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-(2,4-dimethoxyphenyl)piperidine-3-carboxamide
Uniqueness
1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-(2,5-dimethoxyphenyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C22H27ClN2O6S |
---|---|
Molecular Weight |
483.0 g/mol |
IUPAC Name |
1-(3-chloro-4-ethoxyphenyl)sulfonyl-N-(2,5-dimethoxyphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C22H27ClN2O6S/c1-4-31-20-10-8-17(13-18(20)23)32(27,28)25-11-5-6-15(14-25)22(26)24-19-12-16(29-2)7-9-21(19)30-3/h7-10,12-13,15H,4-6,11,14H2,1-3H3,(H,24,26) |
InChI Key |
ICSMDJSTQXOZHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=C(C=CC(=C3)OC)OC)Cl |
Origin of Product |
United States |
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